molecular formula C9H10ClN3O2 B6275137 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride CAS No. 2742652-40-8

3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride

Cat. No.: B6275137
CAS No.: 2742652-40-8
M. Wt: 227.6
InChI Key:
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Description

3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride is a heterocyclic compound that contains an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyrimidine scaffold is known for its biological activity and is often used in the design of drugs targeting various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-bromoacetophenone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The propanoic acid side chain can be introduced through a Michael addition reaction, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling pathways .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-a]pyrazine derivatives
  • Imidazo[1,2-a]pyrimidine derivatives with different side chains

Comparison: 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride is unique due to its specific propanoic acid side chain, which can influence its biological activity and pharmacokinetic properties. Compared to other imidazo[1,2-a]pyrimidine derivatives, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride involves the reaction of imidazo[1,2-a]pyrimidine with 3-bromopropanoic acid followed by hydrolysis and salt formation.", "Starting Materials": [ "Imidazo[1,2-a]pyrimidine", "3-bromopropanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Organic solvents (e.g. ethanol, dichloromethane)" ], "Reaction": [ "Imidazo[1,2-a]pyrimidine is reacted with 3-bromopropanoic acid in the presence of a base such as sodium hydroxide in an organic solvent to form 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid.", "The resulting product is then hydrolyzed with hydrochloric acid and water to remove the protecting group and form 3-{imidazo[1,2-a]pyrimidin-3-yl}propanoic acid.", "Finally, the product is converted to its hydrochloride salt form by reacting with hydrochloric acid." ] }

CAS No.

2742652-40-8

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.6

Purity

91

Origin of Product

United States

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